molecular formula C6H8ClN5O2 B15248941 N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide

Cat. No.: B15248941
M. Wt: 217.61 g/mol
InChI Key: WZOHNTBJUHGAKQ-UHFFFAOYSA-N
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Description

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is a triazine-based compound characterized by a chloro group at position 4, a methoxy group at position 6, and an acetimidamide functional group attached via an oxygen linker.

Properties

Molecular Formula

C6H8ClN5O2

Molecular Weight

217.61 g/mol

IUPAC Name

N'-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)oxy]ethanimidamide

InChI

InChI=1S/C6H8ClN5O2/c1-3(8)12-14-6-10-4(7)9-5(11-6)13-2/h1-2H3,(H2,8,12)

InChI Key

WZOHNTBJUHGAKQ-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\OC1=NC(=NC(=N1)OC)Cl)/N

Canonical SMILES

CC(=NOC1=NC(=NC(=N1)OC)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide typically involves nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with methoxyamine to form 4-chloro-6-methoxy-1,3,5-triazine. This intermediate is then reacted with acetimidamide under controlled conditions to yield the final product . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms . The exact molecular pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazine Core with Different Substituents
Compound Name Substituents (Positions 4, 6) Functional Group Attached Key Properties/Applications Reference
N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide Cl, OCH3 Acetimidamide Potential bioactive agent N/A
6-((4-(Butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one NH(C4H9), N(C2H5)2 Pyridazinone High-yield green synthesis; predicted biological activity
N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives Piperidine Amino acid Pharmaceutical intermediates
2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide NH2, substituted groups Sulfonamide Antimicrobial/antidiabetic candidates

Key Observations :

  • Substituent Effects: Chloro and methoxy groups in the target compound enhance electrophilicity at the triazine core, favoring nucleophilic substitution reactions. In contrast, amino or morpholino substituents (e.g., in ) increase electron density, reducing reactivity but improving solubility.
  • Functional Groups : Acetimidamide (target) vs. acetamide () or sulfonamide () groups influence hydrogen-bonding capacity and bioavailability. Acetimidamide’s imine group may enhance metal-binding properties compared to amides.

Physicochemical Properties

Property Target Compound 6-((4-Butylamino-triazin-2-yl)oxy)pyridazinone N-(4,6-Dipiperidino-triazin-2-yl) Amino Acid
LogP Estimated ~2.5 (moderate lipophilicity) 3.1 (high lipophilicity) 1.8 (low lipophilicity)
Water Solubility Low (due to chloro group) Very low High (amino acid enhances polarity)
Thermal Stability High (triazine core) Moderate High

Biological Activity

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is a synthetic compound with significant potential in agricultural and pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Chemical Formula : C₉H₈ClN₅O₂
  • Molecular Weight : 229.64 g/mol
  • CAS Number : 88660-67-7

The compound exhibits biological activity primarily through its interaction with specific cellular pathways. It is believed to function as an inhibitor of certain enzymes involved in nucleic acid synthesis, which is crucial for cell proliferation. The triazine moiety is known for its ability to form stable complexes with metal ions, enhancing its biological efficacy.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies indicate a minimum inhibitory concentration (MIC) that suggests significant antimicrobial potential.
  • Antiparasitic Effects
    • Research indicates that this compound exhibits activity against parasitic organisms, particularly nematodes. Studies have demonstrated its effectiveness in inhibiting the growth of nematodes in agricultural settings.
  • Cytotoxicity
    • Preliminary studies on cancer cell lines suggest that this compound may induce cytotoxic effects, leading to apoptosis in specific cancer cell types.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various triazine derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively .

Antiparasitic Activity

In a controlled study assessing the efficacy of various compounds against root-knot nematodes (Meloidogyne incognita), this compound demonstrated a notable reduction in nematode populations when applied to infested soil. The compound's systemic activity was observed to last for several weeks after application .

Cytotoxicity in Cancer Research

Research conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxicity with an IC50 value of 15 µM against A431 vulvar epidermal carcinoma cells. This suggests potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AntiparasiticMeloidogyne incognitaPopulation reduction
CytotoxicityA431 cancer cellsIC50 = 15 µM

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